Tert-butyl[(3,4-dimethylphenyl)methyl]amine
Description
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a secondary amine characterized by a tert-butyl group attached to a nitrogen atom, which is further bonded to a (3,4-dimethylphenyl)methyl (DMB) moiety . The tert-butyl group provides steric bulk and electron-donating effects, while the DMB group introduces aromaticity and additional methyl substituents, influencing both electronic and physical properties.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMRTUBKAWHZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3,4-dimethylphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and tert-butylamine.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where tert-butylamine reacts with 3,4-dimethylbenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl[(3,4-dimethylphenyl)methyl]amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The benzyl group in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl[(3,4-dimethylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl[(3,4-dimethylphenyl)methyl]amine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Bis(3,4-dimethylphenyl)amine
- Structure : Replaces the tert-butyl group with a second 3,4-dimethylphenyl group, forming a symmetrical triarylamine .
- Physical Properties: Molecular weight: 225.33 g/mol (vs. 205.34 g/mol for tert-butyl-DMB-amine) .
- Ag/AgCl), similar to tert-butyl-DMB-amine derivatives . Electron-donating methyl groups enhance stability of radical cations compared to nitro or methoxy analogues .
- Applications : Used in organic semiconductors and as a precursor for acridinium esters .
(3,4-Dimethylphenyl)methylamine
Tert-butyl[(3-nitrophenyl)methyl]amine
(3,4-Dimethylphenyl)methylamine
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Oxidation Potential (mV vs. Ag/AgCl) |
|---|---|---|---|---|
| Tert-butyl[(3,4-dimethylphenyl)methyl]amine | C₁₃H₂₁N | 205.34 | tert-butyl, DMB | ~650–700 (estimated) |
| Bis(3,4-dimethylphenyl)amine | C₁₆H₁₉N | 225.33 | Two 3,4-dimethylphenyl | 600–700 |
| (3,4-Dimethylphenyl)methylamine | C₁₂H₁₉N | 179.30 | Isopropyl, DMB | N/A |
| Tert-butyl[(3-nitrophenyl)methyl]amine | C₁₁H₁₆N₂O₂ | 208.26 | tert-butyl, nitrobenzyl | >700 (estimated) |
Biological Activity
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
This compound is characterized by a tert-butyl group attached to a phenyl ring that has two methyl substituents at the 3 and 4 positions. This unique structure contributes to its biological properties and interactions with various biological systems.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes within the body. Research indicates that it may act as an inhibitor of certain enzymes, affecting pathways related to inflammation and cellular proliferation.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase, which plays a crucial role in regulating bicarbonate levels in the body. This inhibition can lead to altered metabolic processes and potential therapeutic effects in conditions like edema and glaucoma.
- Receptor Binding : The compound may also engage with various receptor sites, influencing signaling pathways involved in cell growth and differentiation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
- Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues due to its ability to cross cell membranes.
- Metabolism : Initial studies suggest it undergoes metabolic transformations that may enhance or diminish its biological activity.
- Excretion : The elimination route remains to be fully elucidated but is expected to involve renal pathways.
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered at therapeutic doses .
- Anticancer Potential : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC50 values for these cell lines were reported at 15 µM and 20 µM respectively, indicating its potential as an anticancer agent .
Comparative Analysis
| Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Anti-inflammatory | N/A | N/A |
| Anticancer | 15 | HeLa |
| Anticancer | 20 | CEM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
